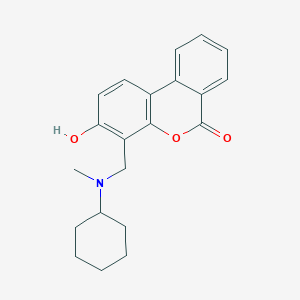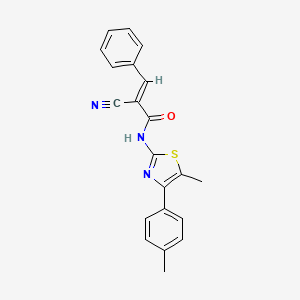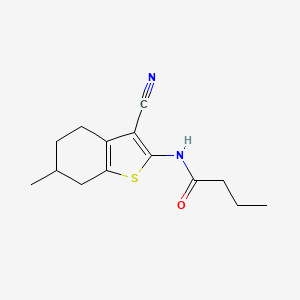![molecular formula C22H27NO3 B7742407 4-[(dibutylamino)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one](/img/structure/B7742407.png)
4-[(dibutylamino)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Dibutylamino)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one is a synthetic compound belonging to the class of benzo[c]chromen-6-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzo[c]chromen-6-one core with a dibutylamino group attached to the methyl group at the 4-position and a hydroxyl group at the 3-position.
Métodos De Preparación
The synthesis of 4-[(dibutylamino)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzo[c]chromen-6-one core, followed by the introduction of the dibutylamino group and the hydroxyl group. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions for higher yields and purity .
Análisis De Reacciones Químicas
4-[(Dibutylamino)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the benzo[c]chromen-6-one core can be reduced to form a hydroxyl group.
Substitution: The dibutylamino group can be substituted with other functional groups using appropriate reagents. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for studying enzyme mechanisms and developing enzyme inhibitors.
Medicine: Due to its biological activity, it is being investigated for its potential therapeutic applications, including as an anti-inflammatory, antioxidant, and anticancer agent.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds
Mecanismo De Acción
The mechanism of action of 4-[(dibutylamino)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reducing inflammation or preventing the growth of cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or tissues being studied .
Comparación Con Compuestos Similares
4-[(Dibutylamino)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one can be compared with other similar compounds, such as:
- 3-hydroxy-8-methyl-6H-benzo[c]chromen-6-one
- 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one These compounds share the benzo[c]chromen-6-one core but differ in the substituents attached to the core. The unique combination of the dibutylamino group and the hydroxyl group in this compound contributes to its distinct biological activities and potential applications .
Propiedades
IUPAC Name |
4-[(dibutylamino)methyl]-3-hydroxybenzo[c]chromen-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO3/c1-3-5-13-23(14-6-4-2)15-19-20(24)12-11-17-16-9-7-8-10-18(16)22(25)26-21(17)19/h7-12,24H,3-6,13-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPWCSICUHDJSMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
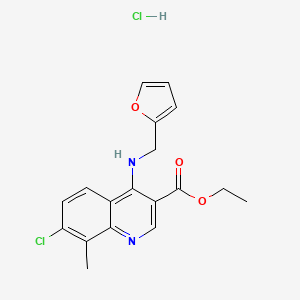

![2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-6-methyl-1H-pyrimidin-4-one](/img/structure/B7742346.png)
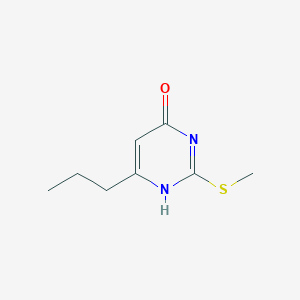
![8-{[bis(2-methylpropyl)ammonio]methyl}-3-(2-chlorophenyl)-4-oxo-4H-chromen-7-olate](/img/structure/B7742353.png)
![3-(2-Chlorophenyl)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]chromen-4-one](/img/structure/B7742360.png)
![8-[[Bis(prop-2-enyl)amino]methyl]-7-hydroxy-3-(4-phenylphenoxy)-2-(trifluoromethyl)chromen-4-one](/img/structure/B7742367.png)
![3-{[1,1'-BIPHENYL]-4-YLOXY}-7-HYDROXY-8-[(PIPERIDIN-1-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE](/img/structure/B7742374.png)
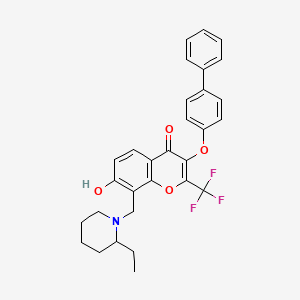
![3-{[1,1'-BIPHENYL]-4-YLOXY}-7-HYDROXY-8-[(4-METHYLPIPERAZIN-1-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE](/img/structure/B7742387.png)
![3-{[1,1'-BIPHENYL]-4-YLOXY}-8-[(2,6-DIMETHYLMORPHOLIN-4-YL)METHYL]-7-HYDROXY-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE](/img/structure/B7742396.png)
